molecular formula C9H9NO7 B583997 5-Nitrofuraldehyde-d2 Diacetate CAS No. 1346601-92-0

5-Nitrofuraldehyde-d2 Diacetate

Cat. No.: B583997
CAS No.: 1346601-92-0
M. Wt: 245.183
InChI Key: HSXKWKJCZNRMJO-NMQOAUCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-Nitrofuraldehyde-d2 Diacetate typically involves the nitration and esterification of furaldehyde. The process begins with the nitration of furaldehyde using a mixture of nitric acid and sulfuric acid at low temperatures (around 0°C). The nitrated product is then subjected to esterification with acetic anhydride to yield this compound . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Nitrofuraldehyde-d2 Diacetate undergoes various chemical reactions, including:

Scientific Research Applications

5-Nitrofuraldehyde-d2 Diacetate has several scientific research applications:

Comparison with Similar Compounds

5-Nitrofuraldehyde-d2 Diacetate can be compared with other nitrofuran derivatives such as:

Properties

CAS No.

1346601-92-0

Molecular Formula

C9H9NO7

Molecular Weight

245.183

IUPAC Name

[acetyloxy-(3,4-dideuterio-5-nitrofuran-2-yl)methyl] acetate

InChI

InChI=1S/C9H9NO7/c1-5(11)15-9(16-6(2)12)7-3-4-8(17-7)10(13)14/h3-4,9H,1-2H3/i3D,4D

InChI Key

HSXKWKJCZNRMJO-NMQOAUCRSA-N

SMILES

CC(=O)OC(C1=CC=C(O1)[N+](=O)[O-])OC(=O)C

Synonyms

2-(Diacetoxymethyl)-5-nitrofuran-d2;  5-Nitro-2-furanmethanediol-d2 Diacetate;  5-Nitro-2-furfurylidene-d2 Diacetate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.